N-Deethyldorzolamide
Overview
Description
N-Deethyldorzolamide is a sulfonamide derivative and a metabolite of dorzolamide, which is a carbonic anhydrase inhibitor. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. The compound has a molecular formula of C8H12N2O4S3 and a molecular weight of 296.387 Da .
Mechanism of Action
Target of Action
N-Deethyldorzolamide is a derivative of Dorzolamide , which is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . Carbonic anhydrase is an enzyme that plays a crucial role in regulating ion balance and fluid pressure in the eyes .
Mode of Action
This compound, like Dorzolamide, works by inhibiting the carbonic anhydrase enzyme in the ciliary process of the eye . This inhibition leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma and ocular hypertension .
Biochemical Pathways
This disruption leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .
Pharmacokinetics
Dorzolamide, the parent compound, is known to be absorbed via the cornea and stroma after topical application . It is slowly metabolized to this compound, which is also stored in red blood cells . The elimination of both substances is very slow (half-life >4 months) and takes place via the renal route .
Result of Action
The primary result of this compound’s action is a reduction in intraocular pressure. By inhibiting the carbonic anhydrase enzyme, it reduces the production of aqueous humor, which in turn decreases the pressure within the eye . This can help in the management of conditions like open-angle glaucoma and ocular hypertension .
Biochemical Analysis
Cellular Effects
Given its role as a metabolite of Dorzolamide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-Deethyldorzolamide is involved in the metabolic pathways of Dorzolamide, a carbonic anhydrase inhibitor It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Deethyldorzolamide is synthesized through the N-dealkylation of dorzolamide. This process involves the removal of an ethyl group from dorzolamide. The reaction is typically catalyzed by cytochrome P450 isoenzymes, particularly CYP2B1/2, CYP2E1, and CYP3A2 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale N-dealkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-Deethyldorzolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Deethyldorzolamide has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of carbonic anhydrase inhibitors and their derivatives.
Biology: The compound is studied for its effects on enzyme activity and cellular processes involving carbonic anhydrase.
Medicine: Research focuses on its potential therapeutic uses in treating glaucoma and other conditions involving elevated intraocular pressure.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
N-Deethyldorzolamide is similar to other carbonic anhydrase inhibitors such as:
Dorzolamide: The parent compound from which this compound is derived. It has a similar mechanism of action but includes an ethyl group.
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions. It has a different chemical structure but similar therapeutic effects.
Methazolamide: A carbonic anhydrase inhibitor with a different substitution pattern on the sulfonamide group.
Uniqueness
This compound is unique in its specific inhibition of carbonic anhydrase II and IV, and its role as a metabolite of dorzolamide. This gives it distinct pharmacokinetic properties and a specific therapeutic profile in the treatment of ocular conditions.
Properties
IUPAC Name |
(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURBRAECUMAHY-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165545 | |
Record name | N-Deethyldorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154154-90-2 | |
Record name | N-Deethyldorzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Deethyldorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEETHYLDORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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